3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a triazaspiro[4.5]decane-2,4-dione core. The compound’s 8-position pyridin-3-ylsulfonyl group and 3-methyl substitution distinguish it from analogs, influencing both its physicochemical properties and biological activity. Synthetically, the core structure is typically constructed via Bucherer–Berg reactions and Ullmann couplings, followed by reductive amination or sulfonylation to introduce substituents .
Properties
IUPAC Name |
3-methyl-8-pyridin-3-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-16-11(18)13(15-12(16)19)4-7-17(8-5-13)22(20,21)10-3-2-6-14-9-10/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGMZSZELPHXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CN=CC=C3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multi-step reactionsThe reaction conditions often require the use of catalysts, such as palladium complexes, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives containing pyridine-sulfonamide scaffolds possess significant antifungal properties against various strains, including Candida albicans and Rhodotorula mucilaginosa . The incorporation of the triazole moiety enhances this activity.
- Anticancer Potential : The compound has been evaluated for its anticancer properties, particularly as a part of hybrid molecules that combine triazine and sulfonamide structures. These hybrids have demonstrated promising results in inhibiting tumor growth in vitro .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to cancer and infectious diseases.
Case Studies
Several studies have documented the effectiveness of 3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione:
- Antifungal Evaluation : A series of pyridine-sulfonamide derivatives were synthesized and tested against fungal strains. Many exhibited greater efficacy than standard treatments like fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .
- Anticancer Research : Molecular hybrids incorporating this compound were designed to target cancer cell lines effectively. In vitro assays showed significant cytotoxicity against various cancer types, indicating its potential as a lead compound for further development .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ primarily in substituents at the 3-, 8-, or peripheral positions. These modifications impact target binding, solubility, and metabolic stability.
Key Observations :
- Sulfonyl vs. Aryl Groups : The pyridin-3-ylsulfonyl group in the target compound may enhance hydrogen bonding and solubility compared to phenyl or benzyl groups (e.g., in ).
- Methyl Substitution : The 3-methyl group is conserved in several analogs (e.g., ), suggesting its role in stabilizing the spirocyclic conformation.
SAR Trends :
Physicochemical Properties
- LogP and Solubility : The pyridin-3-ylsulfonyl group in the target compound likely reduces lipophilicity (predicted LogP ~1.5) compared to benzyl (LogP ~2.8) or trifluoromethyl-substituted analogs (LogP ~3.2) .
- Molecular Weight : Most analogs fall within 300–500 Da, adhering to Lipinski’s rule for drug-likeness.
Biological Activity
The compound 3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₁H₁₃N₅O₃S
- Molecular Weight : 273.32 g/mol
The unique spirocyclic structure contributes to its biological properties, particularly its interactions with various biological targets.
Research indicates that compounds within the triazaspiro[4.5]decane class exhibit significant biological activities, primarily through the following mechanisms:
- Inhibition of Mitochondrial Permeability Transition Pore (mPTP) : Studies have shown that these compounds can inhibit mPTP opening, which is crucial in preventing myocardial cell death during reperfusion injury. This mechanism is particularly relevant in models of myocardial infarction (MI) .
- Interaction with ATP Synthase Complex : The compounds have been found to preserve mitochondrial ATP levels by interacting with the ATP synthase complex, thereby enhancing cellular energy metabolism .
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Cardiovascular Diseases : Due to its ability to inhibit mPTP and improve cardiac function post-MI, this compound shows promise in treating cardiovascular conditions associated with ischemia and reperfusion injury .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Case Studies and Research Findings
- Cardiac Function Improvement : In a study involving animal models of MI, administration of triazaspirodecane derivatives led to a significant reduction in apoptotic rates and improved cardiac function during reperfusion .
- Safety Profile : The selected compounds did not exhibit off-target effects at cellular and mitochondrial levels, indicating a favorable safety profile for further development .
- Structure-Activity Relationship (SAR) : Ongoing research is focused on optimizing the chemical structure of these compounds to enhance their efficacy and selectivity for specific biological targets .
Data Table of Related Compounds
Q & A
Q. Why do certain substituents enhance in vitro potency but reduce cellular permeability?
- Methodological Answer : Use parallel artificial membrane permeability assays (PAMPA) to quantify passive diffusion. Bulky substituents (e.g., trifluoromethyl) may increase logP but reduce permeability via steric hindrance. Balance by introducing polar groups (e.g., hydroxyl) while monitoring cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
